molecular formula C12H17NO2 B12433861 3-Amino-3-(4-propylphenyl)propanoic acid CAS No. 339348-11-7

3-Amino-3-(4-propylphenyl)propanoic acid

Cat. No.: B12433861
CAS No.: 339348-11-7
M. Wt: 207.27 g/mol
InChI Key: JPRNUAIHZPMLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-propylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 4-propylphenyl substituent on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-propylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amination. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Another method involves the use of a Grignard reagent, where 4-propylbenzyl bromide is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. Microorganisms with specific amidohydrolyzing activity can be employed to convert racemic mixtures into enantiomerically pure products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (thionyl chloride), or brominating agents (bromine in acetic acid).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a propyl group.

    3-Amino-3-phenylpropanoic acid: Lacks the propyl substituent on the aromatic ring.

    3-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a propyl group.

Uniqueness

3-Amino-3-(4-propylphenyl)propanoic acid is unique due to the presence of the propyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Properties

CAS No.

339348-11-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-3-(4-propylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)

InChI Key

JPRNUAIHZPMLDS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.